molecular formula C7H15NO2 B3153483 (3R,4S)-3-amino-4-methylhexanoic acid CAS No. 75946-24-6

(3R,4S)-3-amino-4-methylhexanoic acid

Cat. No.: B3153483
CAS No.: 75946-24-6
M. Wt: 145.2 g/mol
InChI Key: JHEDYGILOIBOTL-NTSWFWBYSA-N
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Description

(3R,4S)-3-amino-4-methylhexanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-3-amino-4-methylhexanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from chiral precursors such as L-valine. The process involves several steps, including protection of functional groups, selective reactions to introduce the amino and methyl groups, and deprotection to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-3-amino-4-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(3R,4S)-3-amino-4-methylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (3R,4S)-3-amino-4-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

    (3R,4S)-4-methyl-3-hexanol: A pheromone of ants with similar stereochemistry.

    (S)-4-methyl-3-hexanone: Another pheromone with a related structure.

Comparison: (3R,4S)-3-amino-4-methylhexanoic acid is unique due to its amino acid structure, which imparts different chemical and biological properties compared to the alcohol and ketone derivatives. Its ability to participate in peptide synthesis and its role in metabolic pathways distinguish it from other similar compounds.

Properties

IUPAC Name

(3R,4S)-3-amino-4-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDYGILOIBOTL-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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